2-Chloro-5-fluoro-4-methylpyrimidine
Overview
Description
2-Chloro-5-fluoro-4-methylpyrimidine is a chemical compound with the CAS Number: 134000-96-7 . It has a molecular weight of 146.55 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-5-fluoro-4-methylpyrimidine . The InChI code is 1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 .It has a flash point of 87 . The compound is solid in its physical form .
Scientific Research Applications
Synthesis and Piperidinolysis
2-Chloro-5-fluoro-4-methylpyrimidine has been studied in the synthesis of various fluoropyrimidines. For instance, in a study by Brown and Waring (1974), the fluoropyrimidines were synthesized through the diazotization of aminopyrimidines in fluoroboric acid. The study also explored the second-order rate constants for piperidinolyses of these compounds, revealing that fluoropyrimidines react significantly faster than other halogenopyrimidines at the same temperature (Brown & Waring, 1974).
Kinetics and Mechanism of Fluorination
The kinetics and mechanism of fluorination of related compounds, like 2,4,5-trichloro-6-methylpyrimidine (TCMP), have been studied to understand the conversion to 2,4-difluoro-5-chloro-6-methylpyrimidine (DFCMP). This research conducted by Wei et al. (1987) provides insights into the reaction pathways and the influence of solvents and catalysts in such processes (Wei et al., 1987).
Halogen/Halogen Displacement in Heterocycles
Research by Schlosser and Cottet (2002) explored the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles. This study demonstrated that certain conditions allow for the substitution of bromine for chlorine in compounds like 2-chloro-6-methylpyridine, offering a pathway for modifying the structure of chloro-fluoro-methylpyrimidines (Schlosser & Cottet, 2002).
Synthesis of Antiviral Compounds
In the field of antiviral research, compounds similar to 2-Chloro-5-fluoro-4-methylpyrimidine have been synthesized and evaluated for their potential against HIV-1. Loksha et al. (2016) synthesized novel MC‐1220 analogs using a structure similar to 2-Chloro-5-fluoro-4-methylpyrimidine and evaluated their efficacy against HIV-1 (Loksha et al., 2016).
Synthesis of Antiviral Derivatives
Chernikova et al. (2019) studied the synthesis of 5-Chloro-5-fluoro-6-alkoxypyrimidines, which are structurally related to 2-Chloro-5-fluoro-4-methylpyrimidine. These derivatives were synthesized and screened for antiviral activity, showing high effectiveness against various viruses (Chernikova et al., 2019).
Characterization of Fluorinated Derivatives
Popova et al. (1999) synthesized and characterized various fluorinated pyrimidine derivatives, contributing to the understanding of their structural and functional properties. This research can provide a basis for further exploration of compounds like 2-Chloro-5-fluoro-4-methylpyrimidine in various applications (Popova et al., 1999).
Kinase Inhibitors and Anticancer Applications
In the development of anticancer agents, derivatives of pyrimidines, including those structurally similar to 2-Chloro-5-fluoro-4-methylpyrimidine, have been explored. For example, Wada et al. (2012) synthesized 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, highlighting the utility of fluoropyrimidine cores in anticancer drug development (Wada et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-fluoro-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAJKPNAPXHDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609751 | |
Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-methylpyrimidine | |
CAS RN |
134000-96-7 | |
Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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